molecular formula C9H14N2O B11780031 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one

Cat. No.: B11780031
M. Wt: 166.22 g/mol
InChI Key: DBMRKVFLAZUENU-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and methylpropanone groups

Preparation Methods

The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving pyrazole derivatives.

    Medicine: Research has explored its potential as a lead compound for developing new drugs, particularly those targeting neurological disorders and inflammatory diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H14N2O/c1-6(2)9(12)8-5-7(3)10-11(8)4/h5-6H,1-4H3

InChI Key

DBMRKVFLAZUENU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)C(C)C)C

Origin of Product

United States

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